molecular formula C6H5FINO2S B6598436 2-amino-5-iodobenzene-1-sulfonyl fluoride CAS No. 93496-73-2

2-amino-5-iodobenzene-1-sulfonyl fluoride

Cat. No.: B6598436
CAS No.: 93496-73-2
M. Wt: 301.08 g/mol
InChI Key: MCYKSEOEKZIXBZ-UHFFFAOYSA-N
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Description

2-amino-5-iodobenzene-1-sulfonyl fluoride is an organosulfur compound that features a sulfonyl fluoride group, an amino group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of an amino-iodobenzene precursor using reagents such as sulfuryl fluoride gas (SO2F2) or other solid fluorosulfonylating agents like FDIT and AISF . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 2-amino-5-iodobenzene-1-sulfonyl fluoride, can be achieved through scalable processes that utilize readily available starting materials and efficient reaction conditions. One-pot synthesis methods from sulfonates or sulfonic acids have been developed to streamline the production process . These methods often involve mild reaction conditions and easy-to-handle reagents, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-iodobenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium fluoride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the specific transformation but often involve the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-amino-5-iodobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of stable covalent adducts. This reactivity is exploited in chemical biology to study enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorobenzene-1-sulfonyl fluoride
  • 2-amino-5-bromobenzene-1-sulfonyl fluoride
  • 2-amino-5-fluorobenzene-1-sulfonyl fluoride

Uniqueness

Compared to its analogs, 2-amino-5-iodobenzene-1-sulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in specific types of reactions, such as halogen bonding and oxidative addition, making this compound particularly valuable in synthetic chemistry and medicinal applications .

Properties

IUPAC Name

2-amino-5-iodobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYKSEOEKZIXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00758695
Record name 2-Amino-5-iodobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00758695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93496-73-2
Record name 2-Amino-5-iodobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00758695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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